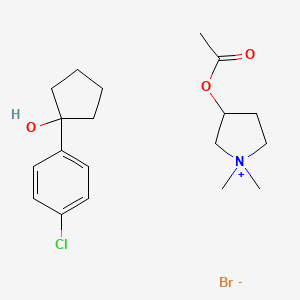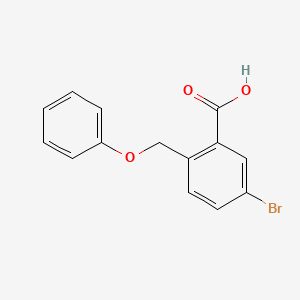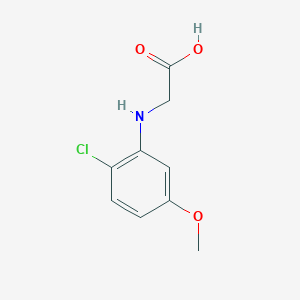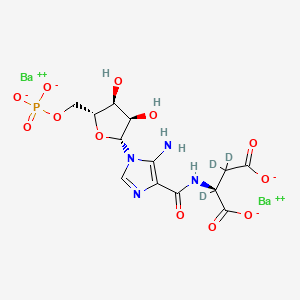
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group attached to a cyclopentanol ring, combined with a dimethylpyrrolidinium acetate moiety and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)cyclopentan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a suitable catalyst. This reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired cyclopentanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
For the preparation of (1,1-dimethylpyrrolidin-1-ium-3-yl) acetate, the starting material is usually 1,1-dimethylpyrrolidine, which undergoes acetylation using acetic anhydride. The final step involves the combination of the cyclopentanol derivative with the dimethylpyrrolidinium acetate in the presence of a bromide source, such as hydrobromic acid, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide undergoes various chemical reactions, including:
Oxidation: The cyclopentanol moiety can be oxidized to form a ketone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, cyanide, and amines, often in polar solvents.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the cyclopentanol moiety can form hydrogen bonds with active sites. The dimethylpyrrolidinium acetate part may enhance the compound’s solubility and facilitate its transport across cell membranes. The bromide ion can participate in ionic interactions, stabilizing the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)cyclopentan-1-ol: Similar structure but with a different position of the chlorophenyl group.
1-(3-Chlorophenyl)cyclopentan-1-ol: Similar structure with the chlorophenyl group at the 3-position.
1-(4-Chlorophenyl)cyclopentan-1-one: Ketone derivative of the compound.
Uniqueness
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylpyrrolidinium acetate moiety and the bromide ion differentiates it from other similar compounds, potentially enhancing its solubility, stability, and reactivity.
Properties
Molecular Formula |
C19H29BrClNO3 |
|---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide |
InChI |
InChI=1S/C11H13ClO.C8H16NO2.BrH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;1-7(10)11-8-4-5-9(2,3)6-8;/h3-6,13H,1-2,7-8H2;8H,4-6H2,1-3H3;1H/q;+1;/p-1 |
InChI Key |
VSYOGHWGDBKTSX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1CC[N+](C1)(C)C.C1CCC(C1)(C2=CC=C(C=C2)Cl)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)



![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)



![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)

